2-{[(2-chlorophenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one
Description
The compound 2-{[(2-chlorophenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is a thienopyrimidinone derivative characterized by a sulfur-containing thieno[3,2-d]pyrimidin-4-one core substituted with a 2-chlorobenzylsulfanyl group at position 2 and a pentyl chain at position 3. Thienopyrimidinones are privileged scaffolds in medicinal chemistry due to their structural similarity to purines, enabling interactions with diverse biological targets such as kinases, PARP enzymes, and inflammatory mediators .
The 2-chlorophenyl substituent enhances lipophilicity and may improve target binding via halogen interactions, while the pentyl chain likely contributes to membrane permeability and pharmacokinetic properties.
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2OS2/c1-2-3-6-10-21-17(22)16-15(9-11-23-16)20-18(21)24-12-13-7-4-5-8-14(13)19/h4-5,7-9,11H,2-3,6,10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSXASYKQCPUGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=CS2)N=C1SCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{[(2-chlorophenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one, commonly referred to as CMSP, is a synthetic compound belonging to the thienopyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in anticancer, antibacterial, and antiviral applications. The structure of CMSP allows for various modifications that can enhance its biological efficacy.
- Molecular Formula : C18H19ClN2OS2
- Molecular Weight : 378.9 g/mol
- CAS Number : 1326926-44-6
- Physical State : White to off-white crystalline powder
- Solubility : Sparingly soluble in water; soluble in organic solvents like chloroform and methanol.
Antitumor Activity
CMSP has shown promising results in inhibiting tumor cell growth. Preliminary studies demonstrated cytotoxic effects against various cancer cell lines:
In a study evaluating thieno[3,2-d]pyrimidine derivatives, CMSP exhibited significant cytotoxicity against human cervical cancer cells, suggesting its potential as an anticancer agent. The compound's mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation pathways.
Antibacterial and Antiviral Properties
CMSP also demonstrates antibacterial and antiviral activities. Research indicates that modifications in the thienopyrimidine structure can lead to enhanced antimicrobial properties. For instance, derivatives of thieno[3,2-d]pyrimidines have been reported to inhibit bacterial growth effectively against strains such as Staphylococcus aureus and Escherichia coli.
Case Studies
-
Cytotoxicity Assay on Cancer Cells
- A series of experiments were conducted using the MTT assay to evaluate the cytotoxic effects of CMSP on various cancer cell lines.
- Results indicated that CMSP not only inhibited cell growth but also induced morphological changes characteristic of apoptosis.
-
Antimicrobial Activity Assessment
- In vitro studies assessed the antibacterial activity of CMSP against several pathogenic bacteria.
- The compound demonstrated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, indicating its potential as a novel antibacterial agent.
Structure-Activity Relationship (SAR)
The biological activity of CMSP is influenced by its chemical structure. Modifications at specific positions on the thienopyrimidine ring can enhance its potency:
| Modification | Effect on Activity |
|---|---|
| Addition of alkyl chains | Increased lipophilicity and cell membrane penetration |
| Substitution on the phenyl ring | Enhanced interaction with target proteins |
Future Directions
Research into CMSP is ongoing, focusing on:
- Optimizing Synthesis : Developing more efficient synthetic routes to produce CMSP and its derivatives.
- Mechanistic Studies : Understanding the precise mechanisms through which CMSP exerts its biological effects.
- Clinical Trials : Evaluating safety and efficacy in preclinical and clinical settings.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Activity: Chlorophenyl Position: The 2-chlorophenyl group in the target compound may offer steric and electronic advantages over 3- or 4-chloro analogs (e.g., ) in target binding, as seen in TNKS inhibitors where substituent positioning correlates with potency . Sulfonamide vs. Sulfanyl: Sulfonamide-containing analogs (e.g., Compound 9) exhibit anti-inflammatory activity, whereas sulfanyl derivatives (e.g., the target compound) may prioritize enzyme inhibition (e.g., TNKS) .
Biological Target Specificity: TNKS Inhibition: Compounds with bulky aryl groups (e.g., 4-tert-butylphenyl in Compound 62) show nanomolar TNKS inhibition, suggesting that the target compound’s 2-chlorophenyl and pentyl groups may similarly enhance TNKS binding .
Structural Variations: Core Modifications: Thieno[3,2-d]pyrimidin-4-one derivatives (e.g., ) differ from thieno[2,3-d]pyrimidinones (e.g., ) in ring fusion, altering molecular geometry and target compatibility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
